molecular formula C12H13NO B2647087 (2R)-2-Isoquinolin-1-ylpropan-1-ol CAS No. 2218516-85-7

(2R)-2-Isoquinolin-1-ylpropan-1-ol

Cat. No. B2647087
CAS RN: 2218516-85-7
M. Wt: 187.242
InChI Key: BRKIFASBAZQLOX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Isoquinolin-1-ylpropan-1-ol, also known as IQP, is a chemical compound that has been extensively studied for its potential therapeutic applications. IQP is a chiral compound with a molecular weight of 183.24 g/mol and a chemical formula of C12H13NO.

Mechanism of Action

The exact mechanism of action of (2R)-2-Isoquinolin-1-ylpropan-1-ol is not fully understood, but it is believed to act as an antioxidant and to modulate the activity of certain neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-Isoquinolin-1-ylpropan-1-ol can increase the levels of dopamine and serotonin in the brain, which may help to improve mood and cognitive function. It has also been found to have anti-inflammatory and antioxidant properties, which may help to protect the brain from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-2-Isoquinolin-1-ylpropan-1-ol in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on (2R)-2-Isoquinolin-1-ylpropan-1-ol. One area of interest is its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Other areas of research could include its potential use as an antioxidant or anti-inflammatory agent, or its use in the development of new drugs for the treatment of psychiatric disorders.

Synthesis Methods

(2R)-2-Isoquinolin-1-ylpropan-1-ol can be synthesized through a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reduction of isoquinoline with sodium borohydride, followed by the reaction with propargyl bromide in the presence of a palladium catalyst.

Scientific Research Applications

(2R)-2-Isoquinolin-1-ylpropan-1-ol has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been found to have neuroprotective properties, and may help to prevent the degeneration of dopaminergic neurons in the brain.

properties

IUPAC Name

(2R)-2-isoquinolin-1-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(8-14)12-11-5-3-2-4-10(11)6-7-13-12/h2-7,9,14H,8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKIFASBAZQLOX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Isoquinolin-1-ylpropan-1-ol

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